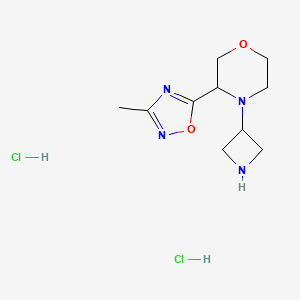

![molecular formula C18H12N2OS B2838900 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-26-6](/img/structure/B2838900.png)

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

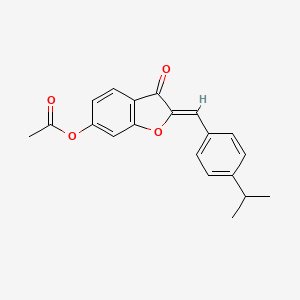

“2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile” is a chemical compound that falls under the category of chromenes . Chromenes are compounds that have been found to exhibit a wide range of biological activities, including anticancer and antifungal properties .

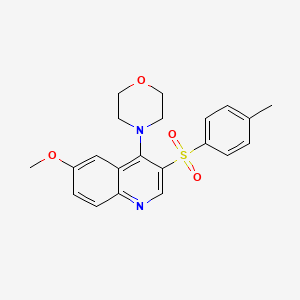

Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various spectroscopic techniques. For instance, Fourier-Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy techniques have been used to elucidate the structure of similar compounds .Wissenschaftliche Forschungsanwendungen

- Anticancer Potential : Researchers have explored the antitumor activity of derivatives of 2-amino-4H-chromene-3-carbonitrile. These compounds exhibit promising effects against cancer cells, making them potential candidates for drug development .

- Antimicrobial Properties : While some derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile showed mild to moderate activity against certain bacteria, further investigations are needed to harness their antimicrobial potential .

- Selective N-Alkylation : A highly efficient and selective N-alkylation reaction of 2-amino-4H-chromene-3-carbonitrile derivatives was developed using various alcohols as alkylation agents. Aluminum chloride (AlCl3) served as the catalyst, with acetic acid (CH3COOH) as an additive. This method allows for the introduction of alkyl groups while keeping the cyano group inert .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Wirkmechanismus

Target of Action

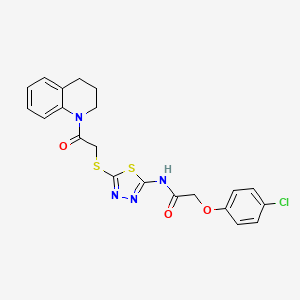

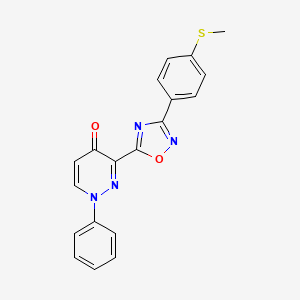

Similar compounds, such as 2-amino-4h-chromene derivatives, have been reported to possess antimicrobial properties . They are known to prevent bacteria from multiplying and growing, making them effective against a wide variety of infectious diseases caused by pathogens .

Mode of Action

It’s worth noting that similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit antimicrobial, antiviral, antitumor, antivascular, and anticonvulsant activities . These activities suggest that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of microbes, viruses, and tumor cells.

Biochemical Pathways

Similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as 2-amino-4h-chromenes, have been reported to exhibit antimicrobial, antiviral, antitumor, antivascular, and anticonvulsant activities . These activities suggest that these compounds may have various molecular and cellular effects, including inhibiting the growth and proliferation of microbes, viruses, and tumor cells.

Action Environment

It’s worth noting that the synthesis of similar compounds, such as 2-amino-4h-chromenes, has been reported to be influenced by various factors, including the type of catalyst used, the reaction conditions, and the solvent used .

Eigenschaften

IUPAC Name |

2-amino-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c19-10-14-17(16-6-3-7-22-16)13-8-11-4-1-2-5-12(11)9-15(13)21-18(14)20/h1-9,17H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQYJAVKKZOKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)